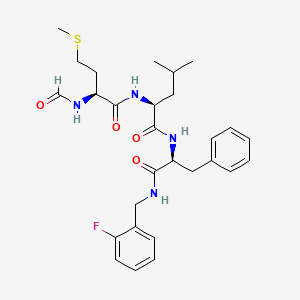
(S)-N-((S)-1-(2-fluorobenzylamino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a synthetic peptide derivative known for its role as a chemotactic agent. It is a C-terminal blocked derivative of the chemotactic tripeptide N-Formyl-Met-Leu-Phe, which is widely used to study human formyl peptide receptors and their functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The formylation of the N-terminal methionine and the attachment of the o-fluorobenzylamide group are key steps in the synthesis .
Industrial Production Methods
While specific industrial production methods for N-Formyl-Met-Leu-Phe-o-fluorobenzylamide are not widely documented, the general principles of peptide synthesis apply. These include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation .
化学反応の分析
Types of Reactions
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target the formyl group or other reducible moieties.
Substitution: The peptide can participate in substitution reactions, particularly at the o-fluorobenzylamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the peptide, as well as substituted analogs with modified functional groups .
科学的研究の応用
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide has several scientific research applications:
Chemistry: It is used to study peptide synthesis, modification, and structure-activity relationships.
Biology: The compound is employed in research on chemotaxis, particularly in studying the behavior of neutrophils and other immune cells.
Medicine: It serves as a tool to investigate inflammatory responses and the role of formyl peptide receptors in various diseases.
Industry: The peptide is used in the development of diagnostic assays and therapeutic agents targeting immune responses
作用機序
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide exerts its effects by binding to formyl peptide receptors on the surface of immune cells, such as neutrophils. This binding triggers a cascade of intracellular signaling events, leading to chemotaxis, activation of respiratory burst, and secretion of lysosomal enzymes. The compound’s interaction with these receptors involves G protein-coupled receptor pathways, which are crucial for mediating its biological effects .
類似化合物との比較
Similar Compounds
N-Formyl-Met-Leu-Phe: The parent compound, known for its potent chemotactic properties.
N-Formyl-Met-Ile-Phe-Leu: A similar peptide with variations in the amino acid sequence, affecting its receptor binding and activity.
N-Formyl-Met-Ile-Val-Ile-Leu: Another analog with distinct chemotactic properties and receptor interactions
Uniqueness
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is unique due to the presence of the o-fluorobenzylamide group, which enhances its stability and receptor binding affinity. This modification allows for more precise probing of formyl peptide receptor functions and offers potential advantages in therapeutic applications .
特性
分子式 |
C28H37FN4O4S |
|---|---|
分子量 |
544.7 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)/t23-,24-,25-/m0/s1 |
InChIキー |
LTOZIPKEOGLEJO-SDHOMARFSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)[C@H](CCSC)NC=O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


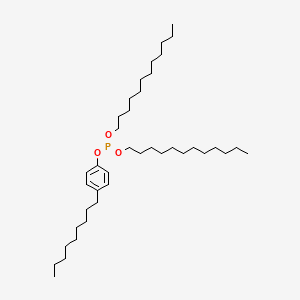
![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
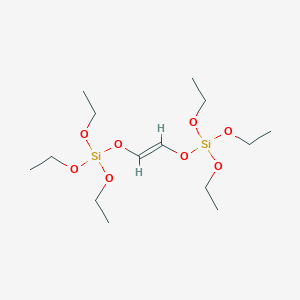
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
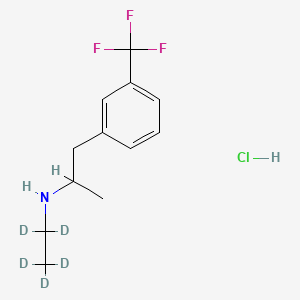
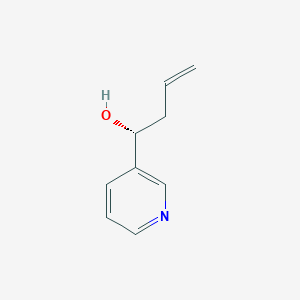
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)

![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)

